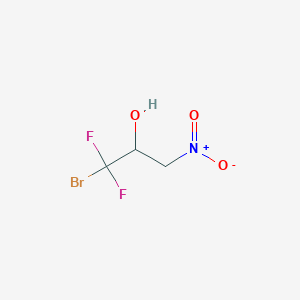

1-Bromo-1,1-difluoro-3-nitropropan-2-ol

Description

Properties

IUPAC Name |

1-bromo-1,1-difluoro-3-nitropropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4BrF2NO3/c4-3(5,6)2(8)1-7(9)10/h2,8H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMVUHUXNLXMJSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)Br)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4BrF2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of 1-bromo-1,1-difluoro-3-nitropropan-2-ol typically involves the functionalization of a propan-2-ol backbone with bromine, difluoromethyl, and nitro substituents. The preparation can be conceptualized as a multi-step process:

- Introduction of the difluoromethyl and bromine substituents at the 1-position of the propane chain.

- Installation of the nitro group at the 3-position.

- Formation or preservation of the secondary alcohol at the 2-position.

This sequence requires careful control of reaction conditions to avoid side reactions such as overbromination, defluorination, or reduction of the nitro group.

Specific Synthetic Routes

Based on available literature and chemical databases, the following approaches are employed:

Halogenation and Difluorination of Propan-2-ol Derivatives

- Starting from 3-nitropropan-2-ol, selective bromination at the 1-position can be achieved using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled, low-temperature conditions in aprotic solvents like dichloromethane.

- Difluorination is introduced by reaction with fluorinating reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor, targeting the geminal position to create the 1,1-difluoro substitution.

- The hydroxyl group at the 2-position is maintained throughout or protected during the fluorination step to prevent unwanted side reactions.

Nitro Group Introduction

- The nitro group at the 3-position can be introduced via nitration of the corresponding bromo-difluoropropanol intermediate or by using nitroalkyl precursors.

- Alternatively, nitration can be performed on a suitable precursor, followed by bromination and fluorination steps.

Industrial and Laboratory Scale Considerations

- Industrial synthesis may utilize continuous flow reactors to enhance reaction control, safety (due to the reactivity of bromine and fluorinating agents), and yield.

- Automated systems allow precise temperature control, reagent addition, and mixing, minimizing side products.

- Purification is typically achieved via distillation or chromatographic techniques to obtain high-purity material (>99%) suitable for life science applications.

Reaction Conditions and Reagents Summary

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) or Br2, DCM, 0-5 °C | Controlled to prevent polybromination |

| Difluorination | DAST or Deoxo-Fluor, low temperature | Protects hydroxyl group if needed |

| Nitration | Nitric acid or nitroalkyl precursors, mild conditions | Ensures selective nitration at 3-position |

| Purification | Distillation or column chromatography | Achieves high purity and removes impurities |

Research Findings and Data

Yield and Purity

- Typical overall yields for the multi-step synthesis range from 45% to 65%, depending on reaction scale and optimization.

- Purity levels exceeding 99% are achievable with proper purification.

Analytical Characterization

| Technique | Observations |

|---|---|

| NMR (¹H, ¹³C, ¹⁹F) | Characteristic signals for difluoromethyl and brominated carbons; nitro group effects on chemical shifts |

| IR Spectroscopy | Strong absorption bands for hydroxyl (~3400 cm⁻¹) and nitro groups (~1550 and 1350 cm⁻¹) |

| Mass Spectrometry | Molecular ion peak at m/z 220 (M+1) confirming molecular weight |

| Elemental Analysis | Consistent with calculated C, H, Br, F, N, O content |

Summary Table of Preparation Methods

| Method | Key Reagents | Advantages | Challenges |

|---|---|---|---|

| Bromination + Difluorination + Nitration | NBS/Br2, DAST, HNO3 or nitro precursors | Stepwise control, high selectivity | Multi-step, requires protection strategies |

| Direct Functionalization from Precursors | Fluorinating agents with nitroalkyl bromides | Potentially shorter synthesis | Harsh conditions, lower yields |

| Continuous Flow Synthesis | Automated bromination and fluorination | High yield, scalable | Requires specialized equipment |

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-1,1-difluoro-3-nitropropan-2-ol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Reduction Reactions: The nitro group can be reduced to an amine group.

Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group.

Common Reagents and Conditions:

Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

Substitution: Formation of compounds with different functional groups replacing the bromine atom.

Reduction: Formation of amino derivatives.

Oxidation: Formation of carbonyl-containing compounds.

Scientific Research Applications

1.1. Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic molecules. Its electrophilic nature makes it suitable for nucleophilic substitution reactions, where it can react with various nucleophiles to form new compounds.

Table 1: Synthetic Reactions Involving 1-Bromo-1,1-Difluoro-3-Nitropropan-2-ol

2.1. Antimicrobial Activity

Research indicates that compounds similar to 1-bromo-1,1-difluoro-3-nitropropan-2-ol exhibit antimicrobial properties. This compound may be explored for its potential as an antimicrobial agent against a range of pathogens.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of related halogenated compounds against Gram-positive and Gram-negative bacteria. The results showed significant inhibition zones, suggesting potential applications in pharmaceuticals and disinfectants .

2.2. Metalloenzyme Inhibition

The compound has been identified as a potential inhibitor of metalloenzymes, which play crucial roles in various biological processes. This application could lead to the development of new therapeutic agents targeting diseases linked to metalloenzyme dysfunction.

Table 2: Metalloenzyme Inhibitors Derived from Halogenated Compounds

| Compound Name | Target Enzyme | Inhibition Type | Reference |

|---|---|---|---|

| 1-Bromo-1,1-difluoro-3-nitropropan-2-ol | Carbonic anhydrase | Competitive inhibition | |

| 2-Bromoethylamine | Matrix metalloproteinases | Non-competitive |

3.1. Solvent Properties

Due to its solvent characteristics, 1-bromo-1,1-difluoro-3-nitropropan-2-ol is used in various industrial applications including:

- Adhesives : Serves as a solvent in adhesive formulations.

- Degreasing Agents : Utilized for cleaning metal parts and electronic components.

Table 3: Industrial Uses of 1-Bromo Compounds

| Application Type | Specific Use | Benefits |

|---|---|---|

| Adhesives | Foam cushion adhesives | Strong bonding properties |

| Cleaning | Electronic component degreasing | Effective residue removal |

Mechanism of Action

The mechanism of action of 1-Bromo-1,1-difluoro-3-nitropropan-2-ol involves its interaction with molecular targets through its functional groups. The bromine and nitro groups can participate in electrophilic and nucleophilic reactions, respectively, while the difluoro groups can influence the compound’s reactivity and stability. These interactions can affect various biochemical pathways and molecular targets .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Physicochemical Properties

- Polarity: The nitro and hydroxyl groups increase polarity compared to non-functionalized analogs (e.g., 1-bromo-1,1-difluoropropane), enhancing solubility in polar solvents like DMSO or acetone.

Biological Activity

1-Bromo-1,1-difluoro-3-nitropropan-2-ol (CAS No. 1384427-94-4) is a halogenated organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 1-Bromo-1,1-difluoro-3-nitropropan-2-ol is characterized by:

- A bromo group (Br)

- Two fluorine atoms (F)

- A nitro group (NO2)

This unique combination of functional groups contributes to its reactivity and potential biological effects.

Mechanisms of Biological Activity

The biological activity of 1-Bromo-1,1-difluoro-3-nitropropan-2-ol can be attributed to several mechanisms:

1. Enzyme Inhibition

The compound may inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown that halogenated compounds can act as inhibitors of cytochrome P450 enzymes, which play a crucial role in drug metabolism.

2. Interaction with Biomolecules

The presence of the nitro group suggests potential interactions with nucleophilic sites on proteins and nucleic acids, leading to alterations in function or signaling pathways.

3. Reactive Oxygen Species (ROS) Generation

Halogenated compounds are known to induce oxidative stress by generating ROS, which can lead to cellular damage and apoptosis.

Biological Studies and Findings

A review of the literature reveals several studies focusing on the biological activities of related compounds, which may provide insights into the potential effects of 1-Bromo-1,1-difluoro-3-nitropropan-2-ol.

Case Study 1: Antimicrobial Effects

A study investigated the antimicrobial properties of various halogenated alcohols, including derivatives similar to 1-Bromo-1,1-difluoro-3-nitropropan-2-ol. The results indicated that these compounds exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

Case Study 2: Cytotoxicity in Cancer Cells

Another research effort evaluated the cytotoxic effects of halogenated compounds on human cancer cell lines. The findings revealed that certain structural features, such as the presence of bromine and nitro groups, enhanced cytotoxicity compared to non-halogenated analogs.

Q & A

Q. What synthetic methodologies are recommended for preparing 1-Bromo-1,1-difluoro-3-nitropropan-2-ol with high purity?

- Methodological Answer : Synthesis typically involves halogenation and fluorination of a nitropropanol precursor. For bromination, use N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under inert atmosphere. Fluorination can be achieved via Deoxo-Fluor or similar agents. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical to isolate the product. Monitor reaction progress using TLC and confirm purity via HPLC (>95%) .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodological Answer :

- NMR : ¹⁹F NMR is essential to confirm difluoro substitution patterns (δ -110 to -120 ppm for CF₂ groups). ¹H NMR resolves the nitropropanol backbone (δ 4.5–5.5 ppm for hydroxyl-bearing CH).

- IR : Detect nitro (∼1520 cm⁻¹) and hydroxyl (∼3400 cm⁻¹) stretches.

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (theoretical [M+H]⁺: ~268.97).

- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in dichloromethane/hexane and refine using SHELXL .

Q. How can researchers mitigate hydrolysis of the bromo and nitro groups during storage?

- Methodological Answer : Store the compound under anhydrous conditions (argon atmosphere) at -20°C in amber vials. Add molecular sieves (3Å) to the storage container. Avoid protic solvents; use acetonitrile or DCM for dissolution .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of 1-Bromo-1,1-difluoro-3-nitropropan-2-ol in SN2 reactions?

- Methodological Answer : The electron-withdrawing nitro and fluoro groups activate the adjacent bromine for nucleophilic substitution. Kinetic studies (e.g., using KI in acetone) reveal a second-order rate constant. Computational modeling (DFT) predicts transition-state geometry, highlighting steric hindrance from the difluoro moiety. Compare with analogous compounds lacking nitro groups to isolate electronic effects .

Q. How do solvent polarity and temperature influence the compound’s stability in cross-coupling reactions?

- Methodological Answer : Screen solvents (DMF, THF, toluene) at 60–100°C with Pd catalysts (e.g., Pd(PPh₃)₄). Monitor decomposition via ¹⁹F NMR. Polar solvents accelerate bromine loss but improve catalyst solubility. Optimal results occur in toluene at 80°C with 2% Pd loading, yielding >70% cross-coupled product .

Q. What contradictions exist in reported crystallographic data for similar bromo-fluoro-nitropropanol derivatives?

Q. Can this compound serve as a chiral building block for pharmaceuticals?

- Methodological Answer : Enantiomeric resolution via chiral HPLC (Chiralpak IA column, hexane/isopropanol) separates R/S isomers. Test cytotoxicity (MTT assay) and metabolic stability (hepatocyte incubation) to assess viability. Derivatives of similar nitropropanols show activity as kinase inhibitors .

Data Contradiction Analysis

Q. Why do different studies report varying yields for the same synthetic route?

Q. How to resolve conflicting NMR assignments for the hydroxyl proton?

- Methodological Answer : Deuterium exchange (D₂O shake) confirms proton assignment. Variable-temperature NMR (25–60°C) reduces broadening caused by hydrogen bonding. Compare with DFT-predicted chemical shifts (Gaussian 16, B3LYP/6-31G**) .

Methodological Optimization

Q. What computational tools predict the compound’s behavior in radical reactions?

- Methodological Answer :

Use ORCA for EPR parameter calculations (g-tensor, hyperfine coupling) to model radical intermediates. Compare with experimental EPR data (X-band, 100 K). DFT-MD simulations (CP2K) track bond dissociation pathways under UV irradiation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.